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Introduction
Tefinostat (CHR-2845) is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor

with a unique targeting mechanism. It is a prodrug that is selectively cleaved into its active

metabolite, CHR-2847, by the intracellular esterase human carboxylesterase-1 (hCE-1).[1][2][3]

[4][5] The expression of hCE-1 is primarily restricted to cells of the monocyte/macrophage

lineage, thereby concentrating the active HDAC inhibitor within these target cells and

potentially reducing systemic toxicity.[2][3][4][5] This targeted approach has shown significant

preclinical efficacy in hematological malignancies with monocytoid features, such as Acute

Myeloid Leukemia (AML) with myelomonocytic (M4) or monocytic (M5) subtypes, and Chronic

Myelomonocytic Leukemia (CMML).[2][3][4][5]

HDAC inhibitors, as a class of anti-cancer agents, function by preventing the deacetylation of

histone and non-histone proteins. This leads to an accumulation of acetylated proteins,

resulting in a more open chromatin structure and altered gene expression.[6][7] These changes

can induce a variety of cellular responses, including cell cycle arrest, differentiation, and

apoptosis.[2][6]

This application note provides a detailed protocol for determining the half-maximal effective

concentration (EC50) of Tefinostat in primary patient-derived leukemia samples. The EC50

value is a critical parameter for assessing the potency of a drug and for understanding its

therapeutic potential. The protocol described herein is based on established methodologies for

evaluating the in vitro efficacy of HDAC inhibitors in primary cell cultures.
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Data Presentation
The following table summarizes the reported EC50 values for Tefinostat in primary patient

samples from a study by Zabkiewicz et al. (2016).[2] This data highlights the selective efficacy

of Tefinostat in AML subtypes with monocytic characteristics (M4/M5) and in CMML.

Patient Sample
Type

Number of
Samples (n)

Mean EC50 (µM)
Standard Deviation
(µM)

M4/M5 AML
Not specified in

abstract
1.1 +/- 1.8

Non-M4/M5 AML
Not specified in

abstract

> 2.5 (defined as

resistant)
-

CMML 7 1.9 +/- 1.6

Total AML & CMML 73 2.7 +/- 3.1

Signaling Pathway
Histone deacetylases (HDACs) play a crucial role in regulating gene expression by removing

acetyl groups from lysine residues on histones, leading to a more condensed chromatin

structure and transcriptional repression. HDAC inhibitors like the active form of Tefinostat
block this action, resulting in hyperacetylation of histones, a more relaxed chromatin state, and

the expression of tumor suppressor genes. This can lead to cell cycle arrest and apoptosis.
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Caption: Mechanism of action of Tefinostat via HDAC inhibition.
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Protocol: Determination of Tefinostat EC50 in Primary
Leukemia Cells
This protocol outlines the steps for treating primary patient-derived leukemia cells with a range

of Tefinostat concentrations to determine the EC50 value using a cell viability assay.

1. Materials and Reagents

Primary mononuclear cells (MNCs) isolated from bone marrow or peripheral blood of

leukemia patients (AML or CMML).

Ficoll-Paque PLUS (or similar density gradient medium)

RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-

Streptomycin, and 1% L-glutamine.

Recombinant human cytokines (e.g., IL-3, G-CSF, GM-CSF - optional, depending on cell

type and experimental design)

Tefinostat (CHR-2845)

Dimethyl sulfoxide (DMSO) for drug stock preparation

96-well flat-bottom cell culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS assay, or

Annexin V/PI staining for flow cytometry)

Phosphate Buffered Saline (PBS)

Hemocytometer or automated cell counter

Microplate reader (for colorimetric or luminescent assays) or flow cytometer

2. Experimental Workflow
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Caption: Experimental workflow for EC50 determination.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1682000?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Step-by-Step Procedure

a. Preparation of Primary Cells

Isolate mononuclear cells (MNCs) from fresh patient bone marrow or peripheral blood

samples using Ficoll-Paque density gradient centrifugation according to the manufacturer's

protocol.

Wash the isolated MNCs twice with sterile PBS.

Resuspend the cell pellet in complete RPMI-1640 medium.

Perform a viable cell count using a hemocytometer and trypan blue exclusion or an

automated cell counter.

Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

b. Preparation of Tefinostat Stock and Dilutions

Prepare a high-concentration stock solution of Tefinostat (e.g., 10 mM) in sterile DMSO.[1]

Aliquot and store at -80°C.

On the day of the experiment, thaw an aliquot of the Tefinostat stock solution.

Prepare a series of working drug dilutions in complete RPMI-1640 medium. A typical 2-fold

or 3-fold serial dilution series might range from 10 µM to 0.01 µM.

Also prepare a vehicle control (DMSO) at the same final concentration as in the highest drug

concentration well.

c. Cell Plating and Drug Treatment

Seed 50 µL of the cell suspension (5 x 10^4 cells) into the wells of a 96-well flat-bottom

plate.

Add 50 µL of the appropriate Tefinostat dilution or vehicle control to each well to achieve the

final desired concentrations.
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Set up each concentration and the vehicle control in triplicate.

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 to 72 hours.

d. Cell Viability Assay (Example: CellTiter-Glo®)

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for

approximately 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence of each well using a microplate reader.

e. Data Analysis and EC50 Calculation

Average the triplicate readings for each drug concentration and the vehicle control.

Subtract the background luminescence (wells with medium only).

Normalize the data by expressing the viability of the drug-treated cells as a percentage of the

vehicle-treated control cells:

% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

Plot the % Viability against the logarithm of the Tefinostat concentration.

Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a

suitable software package (e.g., GraphPad Prism, R) to fit the data and determine the EC50

value. The EC50 is the concentration of Tefinostat that reduces cell viability by 50%.

Conclusion
This application note provides a comprehensive protocol for determining the EC50 of

Tefinostat in primary patient-derived leukemia cells. The targeted mechanism of Tefinostat,
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reliant on hCE-1 expression, underscores the importance of assessing its efficacy in specific

patient populations. The provided methodologies and data serve as a valuable resource for

researchers and drug development professionals investigating the therapeutic potential of

Tefinostat in hematological malignancies. Accurate determination of EC50 values is a critical

step in the preclinical evaluation of this promising targeted agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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